2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with acyl chlorides, anhydrides, or activated carboxylic acids in a suitable solvent, followed by cyclocondensation in the presence of a base such as TBAF in THF at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced heterocycles.
Scientific Research Applications
2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: Oxadiazoles are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: The compound can be used in the development of fluorescent dyes, OLEDs, and sensors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, interacting with DNA or RNA, or disrupting cellular processes. The exact molecular targets and pathways involved would vary based on the biological context and the specific derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A parent compound with similar structural features.
3-Methyl-1,2,4-oxadiazole: A closely related compound differing by the presence of a methyl group.
2-Amino-1,3,4-oxadiazole: Another oxadiazole derivative with an amino group.
Uniqueness
2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3-methyl group and the propan-2-amine moiety can affect its interaction with biological targets and its overall chemical properties .
Properties
Molecular Formula |
C6H11N3O |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-amine |
InChI |
InChI=1S/C6H11N3O/c1-4-8-5(10-9-4)6(2,3)7/h7H2,1-3H3 |
InChI Key |
AEBOLOPWWMZLBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.